4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an α,β-unsaturated carbonyl compound with sodium trifluoromethanesulfinate and tert-butyl nitrite can yield the desired oxadiazole .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to the modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzyl alcohol
Uniqueness: 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to the presence of both the oxadiazole ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F3N2O2 |
---|---|
Molecular Weight |
242.15 g/mol |
IUPAC Name |
4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)9-14-8(15-17-9)7-3-1-6(5-16)2-4-7/h1-5H |
InChI Key |
PZFXQKPYNPIOOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.